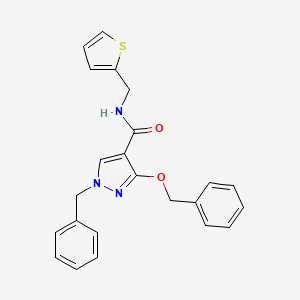

1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

Descripción

1-Benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzyl group at position 1, a benzyloxy substituent at position 3, and a thiophen-2-ylmethyl group attached to the carboxamide nitrogen. The molecular formula is estimated as C₂₅H₂₂N₃O₂S (based on structural analogs in ) with a molecular weight of ~430–440 g/mol. Key functional groups include the pyrazole ring, carboxamide (C=O and N–H), and thiophene moiety.

Propiedades

IUPAC Name |

1-benzyl-3-phenylmethoxy-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c27-22(24-14-20-12-7-13-29-20)21-16-26(15-18-8-3-1-4-9-18)25-23(21)28-17-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMPJXJGKMITMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the benzyl group: Benzylation of the pyrazole ring can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the benzyloxy group: This step involves the reaction of the benzylated pyrazole with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

Incorporation of the thiophen-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.

Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophen-2-ylmethyl positions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents.

Anti-inflammatory Effects

1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Pharmacological Applications

The pharmacological profile of this compound indicates potential uses in various therapeutic areas:

Neurological Disorders

Emerging research suggests that pyrazole derivatives may possess neuroprotective effects. They have been studied for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could make them useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, thus paving the way for its application in developing new antibiotics.

Material Science

In addition to biological applications, 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is being explored in material science:

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties. Studies have suggested that adding this compound can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Several case studies highlight the effectiveness of 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Study : Research conducted at a prominent university showed that this compound reduced inflammation markers in a rat model of arthritis, indicating its potential for therapeutic use.

- Neuroprotective Effects : A recent study published in Neuroscience Letters reported that the compound protected neuronal cells from glutamate-induced toxicity, suggesting its use as a neuroprotective agent.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, functional group variations, and key distinctions:

Key Observations :

Thiophene vs. Fluorobenzyl analogs () exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the thiophene derivative.

Carboxamide vs. Carbaldehyde :

- The carboxamide group in the target compound enables hydrogen bonding, critical for biological interactions, whereas the carbaldehyde in ’s compound is more reactive (e.g., prone to nucleophilic attacks).

Trifluoromethyl (CF₃) in Penthiopyrad :

- The CF₃ group in Penthiopyrad contributes to lipophilicity and resistance to oxidative degradation, explaining its efficacy as a fungicide. The absence of CF₃ in the target compound may limit similar pesticidal activity.

Spectroscopy :

IR Spectroscopy :

¹H NMR :

Research Implications and Limitations

- Knowledge Gaps: Physical properties (melting point, solubility) and detailed mechanistic studies (e.g., enzyme inhibition) are absent in the provided evidence.

- Contradictions : ’s nitro-substituted pyrazole demonstrates antioxidant activity, but nitro groups are absent in the target compound, limiting direct comparisons.

Actividad Biológica

1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its unique structure, featuring a pyrazole ring and various substituents, has attracted considerable attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is C23H21N3O2S, with a molecular weight of 405.50 g/mol. The compound features:

- A pyrazole ring , which is known for its diverse biological activities.

- Benzyloxy and benzyl substituents that enhance lipophilicity and potentially improve bioavailability.

- A thiophen-2-ylmethyl group that may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Cell Proliferation Modulation : It has been suggested that this compound could influence cellular pathways related to proliferation and apoptosis, making it a candidate for anticancer applications .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.26 µM against A549 lung cancer cells, indicating potent inhibitory activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.26 |

| MCF7 (Breast) | Not reported |

| HeLa (Cervical) | Not reported |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent:

- Mechanism : Research indicates that pyrazole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways involved in viral entry and replication .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives similar to 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide:

- Dawood et al. Study : This study focused on new pyrazole compounds exhibiting antiviral activity against herpes simplex virus type 1 (HSV-1), with some derivatives reducing plaque formation by up to 69% .

- Wu et al. Findings : Another investigation highlighted the antiviral properties of pyrazole amides against the tobacco mosaic virus, demonstrating a beneficial effect at concentrations as low as 0.5 mg/mL .

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-3-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under reflux conditions in solvents like ethanol or DMF.

- Step 2 : Benzylation at the 1- and 3-positions of the pyrazole using benzyl halides in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous THF or DMF .

- Step 3 : Coupling the thiophen-2-ylmethylamine group to the pyrazole-4-carboxylic acid intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .

Key optimization parameters include reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling steps if required) .

Basic: How is the compound characterized for purity and structural integrity?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and benzyl/thiophene integration ratios (e.g., aromatic protons at δ 7.2–7.8 ppm for benzyl groups) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (benzyl ether C-O stretch) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation threshold) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can synthetic yield and scalability be optimized for this compound?

Strategies to improve yield and scalability:

- Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions during benzylation .

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for efficient cross-coupling steps, as demonstrated in analogous pyrazole syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C for 15 minutes in sealed vessels) while maintaining >85% yield .

- Flow Chemistry : Implement continuous flow systems for amidation steps to enhance reproducibility and scalability .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

- Purity Issues : Validate compound purity via LC-MS to exclude degradants or residual solvents (e.g., DMF traces can inhibit enzymes) .

- Metabolite Interference : Perform metabolite profiling (e.g., liver microsome assays) to identify active/inactive derivatives, as seen in mGlu2 modulator studies .

- Receptor Heterogeneity : Use isoform-specific assays (e.g., recombinant cell lines for target vs. off-target binding) to clarify selectivity .

- Stereochemical Considerations : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can mask true activity .

Advanced: What in vitro and in vivo models are suitable for evaluating pharmacological activity?

- In Vitro :

- In Vivo :

- Rodent Behavioral Models : Employ forced-swim tests (antidepressant activity) or marble-burying assays (anxiolytic effects), with mGlu2 knockout controls to confirm target engagement .

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and brain penetration via LC-MS/MS after oral administration (dose: 10–30 mg/kg) .

Advanced: How can computational methods guide the optimization of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target receptors (e.g., mGlu2 allosteric sites) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize analogs (e.g., electron-withdrawing groups on benzyl rings) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.